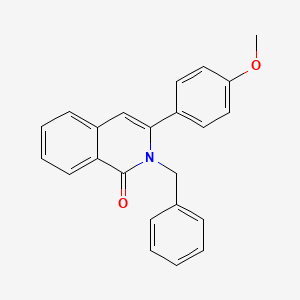
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenylmethyl group attached to the isoquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with benzylamine to form an intermediate Schiff base, followed by cyclization and oxidation to yield the desired isoquinolinone compound. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, reduced isoquinolinones, and various substituted derivatives depending on the specific reagents and conditions used.
科学的研究の応用
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- 1,3,5-Tris(4-methoxyphenyl)benzene
- Tetrakis(4-methoxyphenyl)ethylene
Comparison
Compared to similar compounds, 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- is unique due to its isoquinolinone core structure, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
108779-09-5 |
|---|---|
分子式 |
C23H19NO2 |
分子量 |
341.4 g/mol |
IUPAC名 |
2-benzyl-3-(4-methoxyphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C23H19NO2/c1-26-20-13-11-18(12-14-20)22-15-19-9-5-6-10-21(19)23(25)24(22)16-17-7-3-2-4-8-17/h2-15H,16H2,1H3 |
InChIキー |
VYDPLUKXGFOGDH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol](/img/structure/B14316998.png)
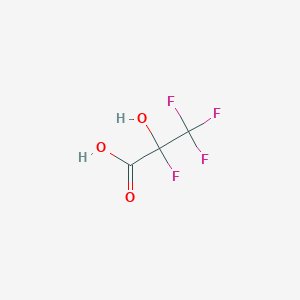
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)
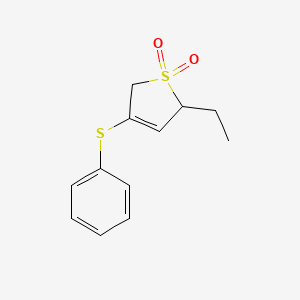
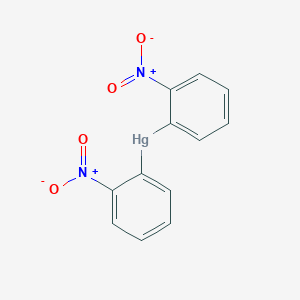

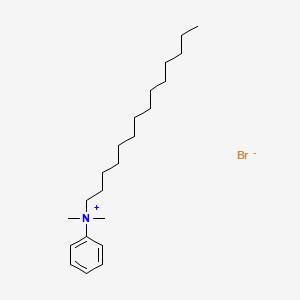
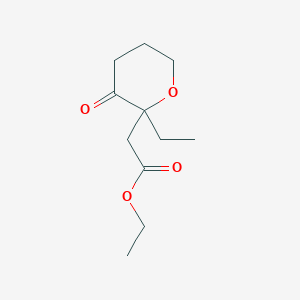
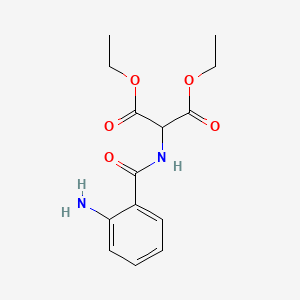
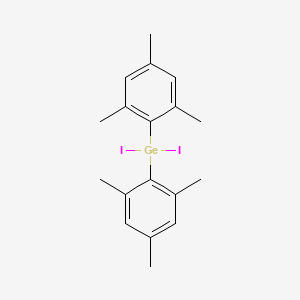
![Benzene, [3-(2-propynyloxy)-1-propenyl]-](/img/structure/B14317067.png)
![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
